2,3,7,8-Tetrachlorodibenzothiophene

概要

説明

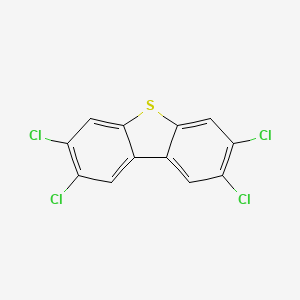

2,3,7,8-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are characterized by the presence of chlorine atoms and a sulfur atom within their molecular structure. This compound is of particular interest due to its environmental persistence and potential ecological health risks .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,7,8-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the chlorination process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar chlorination processes used in laboratory synthesis are scaled up for industrial production, with considerations for safety and environmental impact.

化学反応の分析

Types of Reactions

2,3,7,8-Tetrachlorodibenzothiophene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of partially or fully dechlorinated dibenzothiophenes.

Substitution: Formation of halogenated derivatives with different halogens.

科学的研究の応用

2,3,7,8-Tetrachlorodibenzothiophene has several scientific research applications:

Environmental Studies: Used to study the sorption behavior in sediments and soils, which helps in understanding its environmental impact and persistence.

Toxicology: Investigated for its toxicological effects and potential health risks, particularly its dioxin-like toxicity.

Analytical Chemistry: Used as a reference compound in the development of analytical methods for detecting polychlorinated dibenzothiophenes in environmental samples.

作用機序

The mechanism of action of 2,3,7,8-Tetrachlorodibenzothiophene involves its interaction with the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound can modulate the expression of various genes involved in xenobiotic metabolism and oxidative stress responses. This interaction can lead to the production of reactive oxygen species (ROS), which contribute to its toxic effects .

類似化合物との比較

2,3,7,8-Tetrachlorodibenzothiophene is structurally similar to:

2,3,7,8-Tetrachlorodibenzofuran: Known for its high toxicity and environmental persistence.

2,3,7,8-Tetrachlorodibenzo-p-dioxin: Another highly toxic compound with similar environmental and health impacts.

The uniqueness of this compound lies in its sulfur atom, which differentiates it from the oxygen-containing dibenzofurans and dibenzo-p-dioxins. This structural difference can influence its chemical reactivity and environmental behavior .

生物活性

2,3,7,8-Tetrachlorodibenzothiophene (TCDT) is a synthetic compound that belongs to the class of polychlorinated dibenzothiophenes (PCDTs). It is structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are known for their toxicological effects. This article reviews the biological activity of TCDT, focusing on its mechanisms of action, ecotoxicological effects, and environmental behavior.

Structural Characteristics

TCDT consists of two benzene rings fused to a thiophene ring with chlorine atoms at the 2, 3, 7, and 8 positions. This unique structure contributes to its biological activity and potential toxicity.

TCDT's biological activity primarily involves its interaction with the aryl hydrocarbon receptor (AhR), a key regulator in mediating the effects of various environmental contaminants. Upon binding to AhR, TCDT induces the expression of enzymes involved in xenobiotic metabolism, leading to a range of biochemical responses.

Key Findings:

- Induction Potency : In studies using mouse hepatoma cells (Hepa-1), TCDT exhibited significant induction of aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) activities, with an estimated EC50 value of approximately 7.5 nM . This indicates a relatively high potency compared to other related compounds.

- Comparative Analysis : The induction potency of TCDT was markedly lower than that of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which has an EC50 value around 8 pM .

Ecotoxicological Effects

The ecotoxicological impact of TCDT has been evaluated through various case studies:

Case Study 1: Bioaccumulation in Aquatic Organisms

Research indicated that blue crabs (Callinectes sapidus) from Newark Bay contained higher concentrations of TCDT compared to TCDD in their tissues. This suggests significant bioaccumulation potential and raises concerns about ecological health risks associated with TCDT exposure .

Case Study 2: Hepatic Toxicity in Fish

In laboratory studies involving goldfish (Carassius auratus), exposure to TCDT resulted in hepatic oxidative damage. The study highlighted the compound's potential to disrupt normal physiological functions in aquatic organisms .

Environmental Behavior

Understanding the environmental behavior of TCDT is crucial for assessing its ecological risks.

Sorption Characteristics

Recent studies have investigated the sorption behavior of TCDT onto sediments and soils. The findings suggest:

- Sorption Kinetics : Rapid sorption was observed as the primary mechanism during interaction with soil matrices .

- Sorption Isotherms : The Freundlich model effectively described the sorption isotherm for TCDT across different sediment types.

- Influencing Factors : pH levels and dissolved organic matter significantly influenced the sorption capacity of TCDT in soils .

Data Summary

The following table summarizes key findings related to the biological activity and environmental behavior of TCDT:

| Parameter | Value/Description |

|---|---|

| Chemical Structure | Two benzene rings + thiophene ring |

| EC50 (Hepa-1 Cells) | ~7.5 nM |

| Bioaccumulation (Blue Crabs) | Higher concentrations than TCDD |

| Hepatic Damage (Goldfish) | Induced oxidative stress |

| Sorption Model | Freundlich model fits well |

特性

IUPAC Name |

2,3,7,8-tetrachlorodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4S/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMOCSHBYLEEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3SC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158153 | |

| Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133513-17-4 | |

| Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133513174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 2,3,7,8-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。